N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety, a cyclohexyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids under dehydrating conditions . The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, while the thiadiazole ring is often synthesized through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thiadiazole ring may also play a role in the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities.
Thiadiazole derivatives: Often used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzimidazole and thiadiazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-11-16(25-23-22-11)18(24)19-10-12-6-8-13(9-7-12)17-20-14-4-2-3-5-15(14)21-17/h2-5,12-13H,6-10H2,1H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGYRVRUPWWUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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